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molecular formula C19H28N2O4 B2501175 Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate CAS No. 653593-69-2

Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate

Cat. No. B2501175
M. Wt: 348.443
InChI Key: CAWRDHULBWMRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841309B2

Procedure details

A mixture of 4-bromomethyl-benzoic acid methyl ester (3.0 g; 15 mmol), piperidin-4-yl-carbamic acid tert-butyl ester (3.77 g; 16.5 mmol) and potassium carbonate (4.35 g, 31.5 mmol) in 100 ml acetonitrile is stirred for 5 h at 80° C. Precipitates were removed by filtration and the solution is evaporated. The residue is purified by silica gel column chromatography (gradient: DCM/Methanol 98:2 to 95:5 to yield 4-(4-tert-Butoxycarbonylamino-piperidin-1-ylmethyl)-benzoic acid methyl ester.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10]Br)=[CH:6][CH:5]=1.[C:13]([O:17][C:18](=[O:26])[NH:19][CH:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)([CH3:16])([CH3:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][N:23]2[CH2:22][CH2:21][CH:20]([NH:19][C:18]([O:17][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:26])[CH2:25][CH2:24]2)=[CH:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)CBr)=O
Name
Quantity
3.77 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCNCC1)=O
Name
Quantity
4.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred for 5 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitates
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CUSTOM
Type
CUSTOM
Details
the solution is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (gradient

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CN1CCC(CC1)NC(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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